molecular formula C10H15NO2 B1580640 3,5-Dimethoxyphenethylamine CAS No. 3213-28-3

3,5-Dimethoxyphenethylamine

Cat. No.: B1580640
CAS No.: 3213-28-3
M. Wt: 181.23 g/mol
InChI Key: ZHSFEDDRTVLPHH-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenethylamine is a positional isomer of dimethoxyphenethylamine . It has a linear formula of (CH3O)2C6H3CH2CH2NH2 and a molecular weight of 181.23 . Mass spectral studies suggest that on bromination, this compound produces a 2,6-dibromo product .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenethylamine core, which is a six-membered benzene ring containing two methoxy functional groups attached to carbon atoms 3 and 5 of the benzene ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 297.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 145.5±30.4 °C .

Scientific Research Applications

Neurochemical Research

3,5-Dimethoxyphenethylamine and its derivatives, such as N-benzylated phenethylamines, are potent 5-HT2A agonists with psychedelic effects. Their use as biochemical and brain imaging tools is increasing due to their selectivity at 5-HT2A receptors. Understanding their pharmacokinetic profile is crucial for evaluating their potential in vivo applications. The microsomal stability of these compounds has been studied using human liver microsomes, revealing that N-benzylated phenethylamines have higher intrinsic clearance than their parent phenethylamines. This suggests low hepatic stability and potential oral inactivity due to first-pass metabolism (Leth-Petersen et al., 2014).

Pharmacological Profiles

The 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists is crucial for their efficacy. The pharmacological profiles of these compounds, including their binding and functional potencies at 5-HT2AR and 5-HT2CR, have been evaluated in vitro and in vivo. The study indicates that while the 2,5-dimethoxyphenethylamine motif is important for in vivo potency, it does not directly correlate with relative affinity and potency at the recombinant 5-HT2AR (Marcher-Rørsted et al., 2020).

Toxicology and Pharmacokinetics

A study using three-dimensional rat and human hepatocyte culture systems investigated the in vitro metabolisms of derivatives like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This approach is useful for studying human metabolism of new designer drugs as an alternative to human experiments. It helps in understanding the toxicokinetics and potential toxicity of these compounds (Kanamori et al., 2011).

Neuropharmacology

The comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats has been examined. This study sheds light on the receptor affinities and the behavioral effects of these compounds in animals, providing insights into their potential hallucinogenic effects in humans (Elmore et al., 2018).

Safety and Hazards

3,5-Dimethoxyphenethylamine is classified as causing severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSFEDDRTVLPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185912
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3213-28-3
Record name 3,5-Dimethoxyphenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethoxyphenyl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHOXYPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (1.76 g, 46.4 mmol) in THF (30 mL) is added at 0° C. dropwise a solution of 1,3-dimethoxy-5-(2-nitro-vinyl)-benzene (2.43 g, 11.6 mmol; Gairaud C B, Lappin G R, J Org Chem 1953, 18, 1) in THF (70 mL). The mixture is stirred for 30 min at this temperature and then at reflux for 4 h. The reaction mixture is quenched by the subsequent addition of 2 N NaOH (20 mL) and stirred for another 15 min at ambient temperature. The aqueous solution is extracted three times with EtOAc. The combined organic layers are dried with anhydrous MgSO4, filtered and concentrated to give the title compound as a yellow oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we differentiate 3,5-Dimethoxyphenethylamine from its isomers using analytical techniques?

A1: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in differentiating this compound from its isomers. [] While most dimethoxyphenethylamine isomers yield a monobromo species as the major product upon bromination, this compound primarily forms the 2,6-dibromo isomer. [] Moreover, in mass spectrometry, this compound, unlike its 2,4-, 2,5-, and 2,6-dimethoxy isomers, doesn't exhibit a significant m/z 180 ion, indicating the absence of bromine loss from its molecular ion. [] This distinction, coupled with effective HPLC separation using a C18 stationary phase and a specific mobile phase, allows for clear identification. []

Q2: What is the significance of synthesizing ¹³C-labeled this compound?

A2: The synthesis of ¹³C-labeled this compound, specifically the [¹³C6]-labeled variant, holds substantial value in quantitative analysis, particularly in fields like forensic science and metabolomics. [, ] Employing this labeled compound as an internal standard in GC-MS and LC-MS/MS analyses enhances the accuracy of drug quantification in biological samples. [, ] This approach is particularly beneficial due to the minimal isotopic effects observed with ¹³C compared to ²H (deuterium), leading to more reliable results. []

Q3: What are the advantages of using [¹³C6]-phenol as a starting material for synthesizing ¹³C-labeled phenethylamine derivatives like this compound?

A3: [¹³C6]-Phenol has proven to be a highly effective precursor in the synthesis of ¹³C-labeled phenethylamines, including this compound. [, ] This approach streamlines the incorporation of ¹³C labels into the target molecules, offering a more efficient and controlled synthetic pathway compared to other methods. [, ] Additionally, utilizing Stille-type coupling reactions further enhances the synthesis of specific derivatives, like those containing 3,4-methylenedioxy or 4-methoxy groups. [, ] This strategy underscores the importance of selecting appropriate starting materials and reaction pathways for efficient isotope labeling in drug development and analytical chemistry.

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